
3-(Benzyloxy)-5-Chloranilin
Übersicht
Beschreibung
3-(Benzyloxy)-5-chloroaniline is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-5-chloroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-chloroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
“3-(Benzyloxy)-5-Chloranilin” ist eine Art organische Verbindung, die häufig in der organischen Synthese verwendet wird . Es gehört zur Klasse der Benzoidverbindungen, die sich durch eine Benzolringstruktur auszeichnen . Diese Verbindung kann als Baustein bei der Synthese komplexerer organischer Moleküle verwendet werden .
Vorläufer für andere Verbindungen
Diese Verbindung kann als Vorläufer für die Synthese anderer Verbindungen dienen. Zum Beispiel kann es verwendet werden, um Benzylacetat herzustellen, das ein Duft- und Aromastoff ist.
Chirales Hilfsmittel in der asymmetrischen Synthese
“this compound” wurde als chirales Hilfsmittel in der asymmetrischen Synthese verwendet. Asymmetrische Synthese ist eine Technik, die zur Herstellung enantiomerenreiner Verbindungen verwendet wird. Die Verwendung chiraler Hilfsstoffe kann dazu beitragen, die Stereochemie der Reaktion zu kontrollieren, wodurch die selektive Herstellung eines Enantiomers gegenüber dem anderen ermöglicht wird.
Pharmazeutischer Zwischenstoff
“this compound” wird als pharmazeutischer Zwischenstoff verwendet . Das bedeutet, dass es bei der Herstellung von pharmazeutischen Arzneimitteln verwendet wird . Die spezifischen Medikamente, für die diese Verbindung verwendet wird, hängen von den spezifischen Reaktionen ab, an denen sie beteiligt ist .
Inhibitor von Exzitatorischen Aminosäuretransportern (EAATs)
Eine der Hauptanwendungen von “this compound” liegt in seiner Fähigkeit, exzitatorische Aminosäuretransporter (EAATs) zu hemmen. EAATs sind Membranproteine, die für die Entfernung von Glutamat, dem wichtigsten exzitatorischen Neurotransmitter im Gehirn, aus dem synaptischen Spalt verantwortlich sind. Durch die Hemmung dieser Transporter könnte diese Verbindung möglicherweise zur Behandlung von neurologischen Erkrankungen eingesetzt werden, bei denen der Glutamatspiegel dysreguliert ist.
Nur für Forschungszwecke (RUO)
“this compound” wird oft als “Nur für Forschungszwecke” (RUO) gekennzeichnet . Das bedeutet, dass es hauptsächlich in der Laborforschung eingesetzt wird und nicht für die Verwendung in diagnostischen Verfahren, Patientenversorgung oder für den menschlichen Verzehr bestimmt ist .
Eigenschaften
IUPAC Name |
3-chloro-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNQKFKPKHSVRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743258 | |
| Record name | 3-(Benzyloxy)-5-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100752-67-7 | |
| Record name | 3-(Benzyloxy)-5-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)
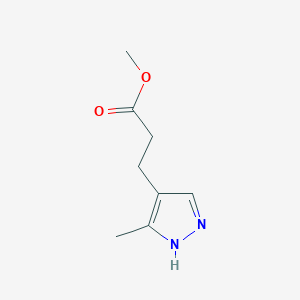

![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)
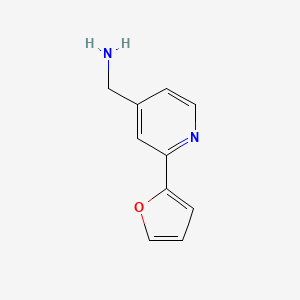

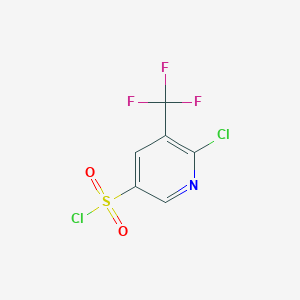
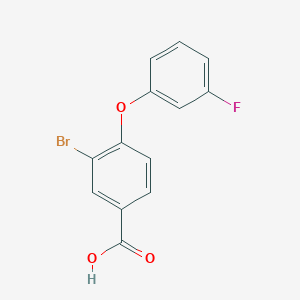
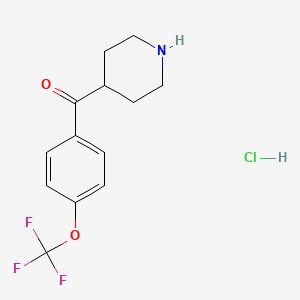

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)
![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)
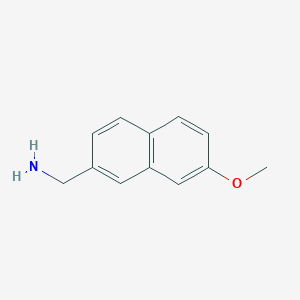
![(6R)-6-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-propan-2-ylideneheptan-1-ol](/img/structure/B1473721.png)
